molecular formula C13H14BrNO4S B7579677 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid

2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid

Cat. No. B7579677
M. Wt: 360.23 g/mol
InChI Key: CDIRBEPLMVPTMW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid, also known as BPTMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTMA belongs to the class of morpholin-2-ylacetic acid derivatives and has been studied for its effects on various biological systems.

Mechanism of Action

2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various biological systems. 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid in lab experiments is its high potency and specificity. 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has been shown to have a high affinity for its target enzymes and proteins, which allows for precise control of its effects. However, one limitation of using 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid in lab experiments is its potential toxicity. 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid. One area of interest is the development of 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid derivatives with improved potency and selectivity. Another area of interest is the investigation of 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid's effects on other biological systems, such as the cardiovascular and respiratory systems. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid involves the reaction of 5-bromothiophene-2-carboxylic acid with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid.

Scientific Research Applications

2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. 2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid has also been studied for its effects on the central nervous system and has shown promise as a potential treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c14-11-3-1-10(20-11)2-4-12(16)15-5-6-19-9(8-15)7-13(17)18/h1-4,9H,5-8H2,(H,17,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIRBEPLMVPTMW-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=C(S2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=C(S2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid

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